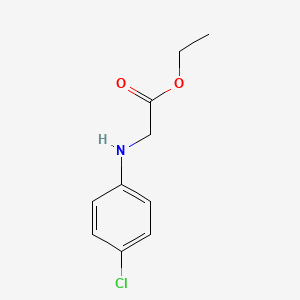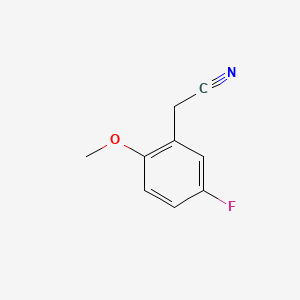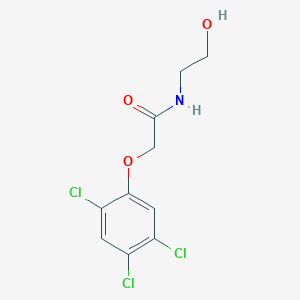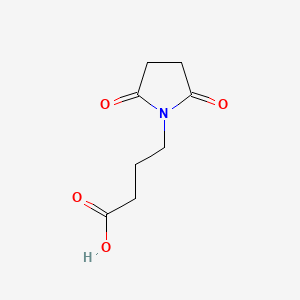![molecular formula C12H11N3OS B1296723 5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one CAS No. 384858-25-7](/img/structure/B1296723.png)
5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . This process involves an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process .Molecular Structure Analysis
The molecular formula of “5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one” is C12H11N3OS, and its molecular weight is 245.3 . The structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The compound “(2-(Thiophen-2-ylmethyl)phenyl)boronic acid” is a highly active catalyst for direct amidation between carboxylic acids and amines at room temperature for a large range of substrates . Slightly higher temperatures are required for challenging starting materials .科学的研究の応用
Subheading DNA Minor Groove Binding and Fluorescent Staining
Hoechst 33258, a bis-benzimidazole derivative, binds strongly to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This compound and its analogues are extensively used as fluorescent DNA stains in plant cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values via flow cytometry. They also serve as radioprotectors and topoisomerase inhibitors, marking their importance in drug design and as a model system for DNA sequence recognition and binding studies (Issar & Kakkar, 2013).
Biological Activity and Carcinogenicity
Subheading Biological Activity and Potential Carcinogenicity of Thiophene Analogues
Thiophene analogues of certain carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These compounds maintain their biological activity when an aromatic ring is replaced by an isosteric thiophene ring. While their in vitro activity profiles suggest potential carcinogenicity, doubts remain about their ability to cause tumors in vivo. This uncertainty underlines the importance of in vitro predictions for structurally new compounds' carcinogenic potential (Ashby et al., 1978).
作用機序
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage.
Mode of Action
This interaction could lead to changes in the cell cycle regulation .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with the Serine/threonine-protein kinase Chk1. Potential effects could include alterations in cell cycle progression and responses to DNA damage .
生化学分析
Biochemical Properties
5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one plays a significant role in biochemical reactions by interacting with various enzymes and proteins. This compound is known to bind to specific enzymes, altering their activity and influencing the overall biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, thereby affecting the rate of these reactions . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in the metabolic flux and the levels of metabolites within the cell.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes, leading to changes in the production of proteins that are crucial for cell survival and function . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the energy balance and overall metabolic state of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they are involved in . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that are crucial for the metabolism of various biomolecules, including carbohydrates, lipids, and proteins By modulating the activity of these enzymes, this compound can influence the overall metabolic flux and the levels of key metabolites within the cell
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in experimental studies.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it allows the compound to interact with its target biomolecules in the appropriate cellular context. Studies have shown that this compound can localize to the nucleus, mitochondria, and other organelles, where it can influence gene expression, metabolic activity, and other cellular processes.
特性
IUPAC Name |
5-(thiophen-2-ylmethylamino)-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c16-12-14-10-4-3-8(6-11(10)15-12)13-7-9-2-1-5-17-9/h1-6,13H,7H2,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRKTPVKHSGJLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340674 |
Source


|
| Record name | 5-{[(Thiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384858-25-7 |
Source


|
| Record name | 5-{[(Thiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
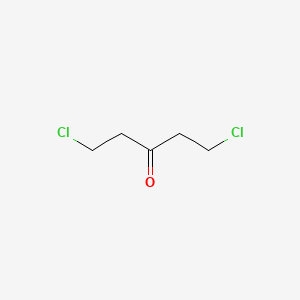

![Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-](/img/structure/B1296646.png)
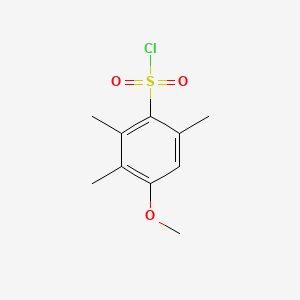
![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)
